Benzo[h]quinolin-4-ol
Overview
Description
Benzo[h]quinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a fused benzene and pyridine ring system with a hydroxyl group attached to the fourth position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[h]quinolin-4-ol can be synthesized through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between 2-aminobenzaldehyde and a carbonyl compound, resulting in higher yields and shorter reaction times.
Photocatalytic Synthesis: This green chemistry approach employs photocatalysts such as titanium dioxide under UV radiation to facilitate the formation of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedländer synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinolin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Benzo[h]quinolin-4-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of complex heterocyclic structures and natural product analogs.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[h]quinolin-4-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Benzo[h]quinolin-4-ol can be compared with other similar compounds such as:
4-Hydroxyquinoline: Both compounds have a hydroxyl group, but this compound has an additional fused benzene ring, which enhances its stability and biological activity.
2-Hydroxyquinoline: Similar in structure but differs in the position of the hydroxyl group, affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for drug development.
Properties
IUPAC Name |
1H-benzo[h]quinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHJSRAIZDOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=CC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597829 | |
Record name | Benzo[h]quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-09-6 | |
Record name | Benzo[h]quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.